L-Glutamine-5-13C Hydrochloride
Description
Foundational Principles of Stable Isotope Applications in Systems Biology
Systems biology aims to understand the complex interactions within a biological system. Stable isotope tracing provides a dynamic view of these interactions by allowing researchers to follow the metabolic fate of the labeled tracer. nih.gov When a ¹³C-labeled substrate is introduced, it is metabolized by cells, and the ¹³C atoms are incorporated into various downstream metabolites. researchgate.net
The distribution of these heavy isotopes among different metabolites is then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govmaastrichtuniversity.nl This analysis, known as mass isotopomer distribution analysis, reveals the relative activities of different metabolic pathways. researchgate.net By quantifying the enrichment of the stable isotope in various molecules, scientists can deduce the fluxes through specific biochemical reactions and gain insights into the regulation of metabolic networks under different physiological or pathological conditions. nih.gov
The Pivotal Role of L-Glutamine in Cellular Metabolism and Biosynthesis
L-glutamine, the most abundant amino acid in the human bloodstream, is a versatile molecule that plays a central role in numerous cellular functions. embopress.orgnumberanalytics.com It is considered a conditionally essential amino acid, meaning that under certain conditions of rapid cell growth or stress, the body's demand for glutamine exceeds its capacity for synthesis. numberanalytics.com
Glutamine serves as a primary nitrogen donor for the synthesis of nucleotides, the building blocks of DNA and RNA, as well as other non-essential amino acids. embopress.orgnih.gov It is also a significant carbon source, replenishing the tricarboxylic acid (TCA) cycle, a key energy-producing pathway, through a process called anaplerosis. embopress.orgcellsignal.com Furthermore, glutamine contributes to redox homeostasis by participating in the synthesis of glutathione (B108866), a major cellular antioxidant. embopress.orgnumberanalytics.com Due to its critical roles in biosynthesis and energy production, many rapidly proliferating cells, including cancer cells, exhibit a high demand for glutamine, a phenomenon often referred to as "glutamine addiction". nih.govnih.govyoutube.com
Rationale for Utilizing L-Glutamine-5-13C Hydrochloride as a Metabolic Tracer
The specific labeling of L-glutamine at the fifth carbon position with a ¹³C isotope makes this compound a particularly valuable tool for metabolic research. medchemexpress.com This specific labeling allows for the precise tracking of the carbon atom at the 5-position as it moves through various metabolic pathways.
When L-Glutamine-5-¹³C is taken up by cells, it is first converted to glutamate (B1630785) and then to α-ketoglutarate, a TCA cycle intermediate. cellsignal.com The fate of the ¹³C label provides specific information about different metabolic routes. For instance, in the oxidative TCA cycle, the label from [5-¹³C]glutamine can be traced through several intermediates. nih.gov However, a particularly important application of this tracer is in studying reductive carboxylation, a metabolic pathway where α-ketoglutarate is converted "backwards" in the TCA cycle to isocitrate and then citrate (B86180). nih.gov This pathway is significant in certain conditions, such as hypoxia or in some cancer cells, for the production of acetyl-CoA for lipid synthesis. nih.gov The use of L-Glutamine-5-¹³C allows researchers to specifically trace the contribution of glutamine to this reductive pathway. nih.gov
The hydrochloride salt form of the compound enhances its stability and solubility, facilitating its use in experimental settings.
Research Findings with this compound
Studies utilizing L-Glutamine-5-¹³C have provided significant insights into cellular metabolism, particularly in the context of cancer.
| Research Area | Key Finding | Implication |
| Cancer Metabolism | In some cancer cells, particularly under hypoxic conditions, there is an increased flux through the reductive carboxylation pathway, as traced by L-Glutamine-5-¹³C. nih.gov | This highlights a metabolic adaptation of cancer cells to survive in low-oxygen environments and identifies a potential therapeutic target. |
| TCA Cycle Dynamics | The use of L-Glutamine-5-¹³C, often in conjunction with other labeled glutamine tracers like [U-¹³C₅]glutamine, allows for the quantification of the relative contributions of oxidative and reductive glutamine metabolism to the TCA cycle. nih.govresearchgate.net | This provides a detailed understanding of how cells utilize glutamine for energy and biosynthesis under different conditions. |
| Immune Cell Metabolism | In vivo studies using ¹³C-labeled glutamine have shown that CD8+ T cells prominently use glutamine as a fuel source for the TCA cycle. nih.gov | This finding is crucial for understanding the metabolic requirements of immune cells during an immune response. |
Properties
Molecular Formula |
C₄¹³CH₁₁ClN₂O₃ |
|---|---|
Molecular Weight |
183.6 |
Synonyms |
(S)-2,5-Diamino-5-oxopentanoic Acid-13C Hydrochloride; 2-Aminoglutaramic Acid-13C Hydrochloride; Acustasin-13C Hydrochloride; Aesgen 14-13C Hydrochloride; Cebrogen-13C Hydrochloride; Glumin-13C Hydrochloride; L-2-Aminoglutaramidic Acid-13C Hydrochlor |
Origin of Product |
United States |
Methodological Frameworks for L Glutamine 5 13c Hydrochloride Tracer Studies
Principles of Carbon-13 Metabolic Flux Analysis (13C-MFA)
13C-MFA is a key technique for quantifying in vivo metabolic pathway activity. nih.gov It involves introducing a ¹³C-labeled substrate, such as L-Glutamine-5-13C Hydrochloride, into a biological system. As the cells metabolize the labeled substrate, the ¹³C atoms are distributed throughout the metabolic network. creative-proteomics.com By measuring the isotopic labeling patterns in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and combining this data with a stoichiometric model of the metabolic network, it is possible to estimate the intracellular metabolic fluxes. creative-proteomics.comresearchgate.net This approach provides a quantitative map of cellular metabolism, revealing the rates of individual reactions within the complex network of biochemical pathways. nih.gov
The core principle of 13C-MFA lies in tracking the transfer of carbon atoms from a labeled substrate to various metabolic products. When a cell culture is supplied with this compound, the ¹³C atom at the 5-position of the glutamine molecule acts as a tracer. The known biochemistry of metabolic pathways dictates how the carbon skeleton of glutamine is rearranged and incorporated into other molecules. Each enzymatic reaction has a defined set of atom transitions, which can be mapped to predict the labeling pattern of products based on the labeling of substrates. nih.govyoutube.com
Metabolites that differ only in their isotopic composition are known as isotopologues or mass isotopomers. nih.gov For example, a metabolite with 'n' carbon atoms can exist in various forms, from having no ¹³C atoms (M+0) to having all 'n' carbons as ¹³C (M+n). nih.gov The analysis of the mass isotopomer distribution (MID) vector, which describes the fractional abundance of each isotopologue, provides crucial information for flux estimation. nih.gov Different metabolic flux distributions will result in distinct labeling patterns, allowing researchers to infer the activity of various pathways. creative-proteomics.com
For many 13C-MFA experiments, the system is assumed to be at both a metabolic and isotopic steady state. researchgate.net
Metabolic Steady State: The concentrations of intracellular metabolites and metabolic fluxes are constant over time.
Isotopic Steady State: The isotopic labeling pattern of intracellular metabolites does not change over time. nih.govnih.gov
Achieving isotopic steady state requires that a metabolic steady state has been established first. nih.gov Once the system reaches this equilibrium, the measured MIDs of key metabolites, often proteinogenic amino acids, can be used in computational models to calculate the steady-state fluxes throughout the central carbon metabolism. researchgate.net The time required to reach isotopic steady state is influenced by factors such as the size of the metabolite pools. nih.gov
In many biological systems, especially with mammalian cells which exhibit slower labeling dynamics, reaching a full isotopic steady state can be challenging or time-consuming. vanderbilt.edu In such cases, non-stationary or dynamic 13C-MFA methods are employed. These approaches, such as Isotopically Nonstationary Metabolic Flux Analysis (INST-MFA), analyze the transient labeling patterns of metabolites over time, before the system reaches isotopic steady state. vanderbilt.edu
INST-MFA offers several advantages, including shorter experiment times and the potential for increased precision in flux determination. vanderbilt.edu By taking multiple measurements during the dynamic labeling phase, it is possible to solve the isotopic differential equations and deduce the metabolic fluxes. nih.gov This method is particularly valuable for studying complex systems with significant subcellular compartmentalization and slow labeling dynamics. vanderbilt.edu
Experimental Design and Optimization for this compound Tracing
The success of a tracer study heavily relies on careful experimental design. This includes selecting the appropriate labeled substrate and preparing the culture media to ensure that the labeling data accurately reflects the metabolic activities of interest.
This compound is particularly useful for tracing the reductive carboxylation pathway. nih.gov In this pathway, glutamine-derived α-ketoglutarate is converted to citrate (B86180) in a "reverse" TCA cycle reaction. When [5-¹³C]glutamine is used, the ¹³C label is retained and transferred to acetyl-CoA and subsequently to fatty acids exclusively through this reductive pathway. nih.gov This allows for the specific quantification of the contribution of reductive glutamine metabolism to lipogenesis, a pathway often upregulated in cancer cells, particularly under hypoxic conditions. nih.govresearchgate.net
| Tracer | Primary Application | Labeling Pattern in Reductive Carboxylation |
| [U-¹³C₅]glutamine | Evaluates the total contribution of glutamine to the TCA cycle and lipogenesis. nih.gov | Generates M+5 citrate and fully labeled acetyl-CoA. nih.gov |
| [1-¹³C]glutamine | Specifically traces the contribution of reductive carboxylation to the TCA cycle. nih.gov | The ¹³C label is lost during oxidative metabolism but retained in citrate via reductive carboxylation. nih.gov |
| [5-¹³C]glutamine | Specifically traces the contribution of reductive carboxylation to lipid synthesis. nih.gov | Transfers one ¹³C atom to acetyl-CoA and fatty acids only through reductive carboxylation. nih.gov |
Proper preparation of the culture medium is essential for stable isotope tracing experiments. The goal is to provide the ¹³C-labeled substrate as the primary source for the nutrient of interest, minimizing dilution from unlabeled sources.
A typical procedure involves the following steps:
Basal Media Selection: Start with a specialized basal medium that lacks the nutrient being traced, in this case, glutamine. nih.gov
Serum Dialysis: Standard fetal bovine serum (FBS) contains unspecified amounts of small molecules, including unlabeled glutamine, which can dilute the ¹³C-label and interfere with the analysis. Therefore, dialyzed FBS, from which small molecules have been removed, is used to supplement the medium. nih.gov
Tracer Reconstitution and Addition: The this compound powder is dissolved in a suitable solvent, such as cell culture grade water or a saline solution. laboratorynotes.com The solution is then filter-sterilized, typically using a 0.22 µm filter, as autoclaving can degrade glutamine. laboratorynotes.com This sterile, concentrated stock is then added to the basal medium to achieve the desired final concentration, which often ranges from 2 to 4 mM for cell culture experiments. nih.govlaboratorynotes.com
Final Medium Preparation: The complete tracer medium is prepared by combining the glutamine-free basal medium, dialyzed FBS, the sterile this compound solution, and any other necessary supplements like antibiotics just before use. nih.govlaboratorynotes.com L-glutamine is unstable in liquid media, so freshly prepared or properly stored medium is recommended for optimal cell performance. laboratorynotes.comusbio.net
| Component | Purpose | Key Consideration |
| Glutamine-Free Basal Medium | Provides all essential nutrients except for the tracer substrate. | Ensures the labeled glutamine is the primary source. |
| Dialyzed Fetal Bovine Serum (dFBS) | Provides growth factors and other macromolecules. | Minimizes dilution from unlabeled small molecules present in standard FBS. nih.gov |
| This compound | The stable isotope tracer. | Must be of high chemical and isotopic purity. |
| Sterile Solvent (e.g., cell culture grade water) | Used to dissolve the tracer. | Must be sterile and free of contaminants. |
| Sterile Filter (0.22 µm) | To sterilize the tracer stock solution. | Avoids heat-induced degradation of glutamine from autoclaving. laboratorynotes.com |
Optimization of this compound Concentration in Experimental Systems
The optimization of this compound concentration is a critical step in the design of stable isotope tracer studies to ensure robust and interpretable results. The primary goal is to achieve sufficient isotopic enrichment in downstream metabolites for detection by analytical instruments without perturbing the natural metabolic state of the system under investigation. A concentration that is too low may result in isotopic labeling below the limit of detection, while an excessively high concentration could alter glutamine metabolism pathways or induce unintended metabolic reprogramming.
In cell culture experiments, the concentration of the labeled glutamine should ideally mimic the physiological concentrations found in the specific in vitro model. For many cancer cell lines, which exhibit a high rate of glutamine consumption, a common starting concentration for [U-13C5]glutamine in the culture medium is 4 mM. nih.gov However, the optimal concentration can be cell-line dependent. For instance, some studies might utilize different concentrations based on the specific metabolic questions being addressed. It is crucial to consider that the choice of tracer concentration can influence the estimated intracellular fluxes in metabolic flux analysis (MFA). nih.gov Therefore, preliminary experiments are often necessary to determine the ideal concentration for a given cell line and experimental condition.
For in vivo studies, such as those involving mouse tumor xenografts, the administration of this compound is often done via infusion. The concentration and infusion rate are carefully calculated to achieve a steady-state enrichment in the plasma and tissues of interest. For example, a protocol for glutamine tracing in mice with brain metastases involves an initial bolus infusion of 0.2125 mg/g of body mass, followed by a continuous infusion of 0.004 mg/g of body mass per minute. nih.gov The concentration of the stock solution for such infusions might be around 35 mg/mL, prepared in a saline solution. nih.gov The goal of such a strategy is to maintain a consistent level of the tracer in circulation, allowing for the study of metabolic fluxes under near-physiological conditions.
The following table summarizes typical starting concentrations of labeled glutamine used in different experimental systems.
| Experimental System | Typical Labeled Glutamine Concentration | Notes |
| Cell Culture (e.g., Cancer Cell Lines) | 2-4 mM | Should be optimized based on the specific cell line's consumption rate. |
| In Vivo Mouse Studies (Infusion) | Bolus: ~0.2 mg/g; Continuous: ~0.004 mg/g/min | Aims to achieve steady-state plasma enrichment. |
Ultimately, the optimization of this compound concentration requires a balance between achieving detectable isotopic labeling and maintaining the physiological relevance of the experimental system.
Sampling Strategies and Time-Course Considerations for Isotopic Enrichment
Effective sampling strategies and careful consideration of the time-course of isotopic enrichment are fundamental to accurately capture the dynamics of metabolic pathways using this compound. The primary objective is to collect samples at time points that allow for the determination of isotopic steady state or the kinetic analysis of label incorporation into downstream metabolites.
Isotopic steady state is a condition where the isotopic labeling pattern of metabolites remains constant over time. nih.gov Reaching this state is crucial for many metabolic flux analysis (MFA) studies. The time required to reach isotopic steady state is influenced by several factors, including the pool size of the metabolite and the rates of the biochemical reactions involved. nih.gov For example, in cell culture studies using labeled glutamine, metabolites within the tricarboxylic acid (TCA) cycle may reach isotopic steady state within 3 hours. nih.gov In a typical in vitro experiment, cells might be incubated with the tracer-containing medium for 24 hours to ensure that most metabolites have reached isotopic steady state before extraction. nih.govresearchgate.net
For kinetic studies that aim to understand the rates of metabolic reactions, a time-course experiment with multiple sampling points is necessary. This involves collecting samples at various time intervals after the introduction of this compound. For instance, in a study investigating nonessential amino acid biosynthesis in HepG2 cells, samples were collected at different time points after incubation with 13C5-glutamine to track the dynamic changes in the concentrations of labeled metabolites. nih.gov In in vivo studies, blood samples can be taken at regular intervals to monitor the enrichment of the tracer in the plasma. For example, after an intravenous infusion of [1-13C]-Gln in humans, a plateau in plasma enrichment was observed after 3 hours of infusion. researchgate.net
The choice of sampling time points should be guided by the specific metabolic pathway under investigation and the expected turnover rates of the metabolites of interest. Rapidly turning over pools will reach isotopic equilibrium faster than larger, slower pools. A pilot study is often beneficial to determine the optimal sampling window.
The following table provides examples of time-course considerations for different experimental setups.
| Experimental Setup | Objective | Typical Time Points | Key Considerations |
| Cell Culture | Isotopic Steady State | 24 hours | Ensure sufficient time for label to incorporate into all relevant downstream metabolites. |
| Cell Culture | Kinetic Analysis | 0, 1, 3, 6, 12, 24 hours | Capture the dynamic incorporation of the label to model reaction rates. |
| In Vivo (Mouse Infusion) | Isotopic Steady State | 5-6 hours | Maintain a constant infusion rate to achieve and sustain steady-state enrichment. |
| In Vivo (Human Infusion) | Isotopic Steady State | 3-4 hours | Monitor plasma enrichment to confirm that a plateau has been reached. |
Careful planning of the sampling strategy and time-course is essential for generating high-quality data that can be used to accurately model and interpret metabolic fluxes.
Advanced Analytical Techniques for Isotopic Metabolite Detection
Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution (MID) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of mass isotopomer distributions (MIDs) of metabolites labeled with this compound. nih.gov This method is particularly well-suited for the analysis of volatile and thermally stable compounds, or those that can be made so through chemical derivatization. For many polar metabolites, such as amino acids and organic acids that are central to glutamine metabolism, derivatization is a necessary step to increase their volatility for GC separation. nih.gov
A common derivatization procedure for polar metabolites involves a two-step process. First, the samples are treated with a methoxyamine hydrochloride solution in pyridine (B92270) to protect carbonyl groups. This is followed by incubation with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which replaces active hydrogens on hydroxyl, carboxyl, and amino groups with a tert-butyldimethylsilyl (TBDMS) group. nih.gov This derivatization not only increases the volatility of the analytes but also often results in characteristic fragmentation patterns upon electron impact (EI) ionization in the mass spectrometer, which can be useful for structural elucidation and isotopomer analysis.
Once derivatized, the sample is injected into the gas chromatograph, where the mixture of metabolites is separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by EI, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of a given metabolite will show a series of peaks corresponding to the different mass isotopomers, which are molecules that differ only in the number of heavy isotopes they contain. The relative abundance of these isotopomers provides the mass isotopomer distribution (MID), which is the primary data used for metabolic flux analysis.
The following table outlines a typical workflow for GC-MS-based MID analysis of metabolites from this compound tracer studies.
| Step | Description | Example Reagents/Parameters |
| 1. Metabolite Extraction | Quenching of metabolic activity and extraction of intracellular metabolites. | Cold methanol/water/chloroform |
| 2. Derivatization | Chemical modification to increase volatility. | Methoxyamine hydrochloride in pyridine, followed by MTBSTFA. |
| 3. GC Separation | Separation of derivatized metabolites. | Capillary column (e.g., DB-5ms), temperature gradient program. |
| 4. MS Detection | Ionization and mass analysis to determine MIDs. | Electron Impact (EI) ionization, scanning or selected ion monitoring (SIM) mode. |
GC-MS provides high chromatographic resolution and sensitive detection, making it a robust method for determining the MIDs of a wide range of metabolites involved in glutamine metabolism.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) for Quantitative Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), has become an indispensable tool for quantitative metabolomics in this compound tracer studies. This is largely due to its ability to analyze a wide range of metabolites, including those that are non-volatile or thermally labile and thus not amenable to GC-MS, without the need for derivatization.
In LC-MS, metabolites are first separated by liquid chromatography, typically using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. The choice of chromatography depends on the polarity of the target metabolites. The separated compounds are then introduced into the mass spectrometer, where they are ionized, most commonly by electrospray ionization (ESI).
LC-MS/MS, often performed on triple quadrupole mass spectrometers, is highly sensitive and selective, making it ideal for targeted quantitative analysis. In this approach, specific precursor-to-product ion transitions are monitored for each metabolite of interest, a technique known as multiple reaction monitoring (MRM). This allows for the precise quantification of both the labeled and unlabeled forms of metabolites, even in complex biological matrices. nih.gov
LC-HRMS, using instruments such as Orbitrap or time-of-flight (TOF) mass spectrometers, provides high mass accuracy and resolution. This enables the confident identification of metabolites based on their accurate mass and the resolution of isotopic peaks, which is crucial for determining mass isotopomer distributions. nih.gov A combined parallel reaction monitoring (PRM) and MRM approach using LC-HRMS can be employed for both the qualitative characterization and quantitative determination of 13C-labeled nonessential amino acids derived from 13C5-glutamine. nih.gov
The table below summarizes the key features of LC-MS/MS and LC-HRMS for this compound tracer studies.
| Technique | Key Features | Primary Application |
| LC-MS/MS (Triple Quadrupole) | High sensitivity, high selectivity, quantitative accuracy (MRM). | Targeted quantification of specific labeled and unlabeled metabolites. |
| LC-HRMS (Orbitrap, TOF) | High mass accuracy, high resolution, confident metabolite identification. | Untargeted and targeted analysis, determination of mass isotopomer distributions. |
The versatility and broad metabolite coverage of LC-MS-based methods make them highly suitable for comprehensive investigations of glutamine metabolism.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Labeling Pattern Elucidation
Both direct 13C NMR and indirect 1H-[13C] NMR methods are employed. Direct 13C NMR spectroscopy provides a spectrum where each chemically distinct carbon atom gives rise to a separate signal. The intensity of these signals is proportional to the concentration of the 13C isotope at that position, allowing for the direct measurement of positional enrichment. However, the low natural abundance and lower gyromagnetic ratio of 13C result in inherently lower sensitivity compared to 1H NMR.
To overcome the sensitivity limitations of direct 13C NMR, indirect detection methods such as 1H-[13C] Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are often used. These techniques detect the protons that are directly bonded to 13C atoms, leveraging the higher sensitivity of 1H NMR. By analyzing the 1H-13C correlations, it is possible to determine the 13C labeling patterns of metabolites. For instance, 1H-[13C]-NMR methods have been developed to separately detect [4-13C]-glutamate and [4-13C]-glutamine turnover in the human brain. nih.gov
The ability to provide detailed positional isotopomer information makes NMR spectroscopy a complementary technique to mass spectrometry in stable isotope tracer studies.
The following table highlights the strengths of NMR spectroscopy in this context.
| NMR Technique | Information Provided | Advantages | Limitations |
| Direct 13C NMR | Positional 13C enrichment | Direct, quantitative positional information | Low sensitivity, requires higher sample concentrations |
| Indirect 1H-[13C] NMR (e.g., HSQC) | Positional 13C enrichment via 1H detection | Higher sensitivity than direct 13C NMR | More complex spectra, indirect measurement |
The detailed structural information provided by NMR is particularly useful for resolving ambiguities in metabolic pathway analysis that may arise from MS data alone.
Rigorous Data Processing, Isotopic Deconvolution, and Natural Abundance Correction
The raw data obtained from mass spectrometry-based tracer studies with this compound requires rigorous computational processing to extract meaningful biological information. Two critical steps in this process are the correction for the natural abundance of stable isotopes and isotopic deconvolution.
Natural Abundance Correction: All elements exist in nature as a mixture of stable isotopes. For example, carbon is approximately 98.9% 12C and 1.1% 13C. nih.gov This natural abundance of heavy isotopes contributes to the measured mass isotopomer distribution (MID) and must be mathematically removed to determine the true isotopic enrichment derived from the this compound tracer. nih.gov Failure to correct for natural abundance can lead to an overestimation of isotopic labeling and incorrect calculation of metabolic fluxes. nih.gov The correction is typically performed using matrix-based methods that take into account the elemental composition of the metabolite and the known natural abundances of all its constituent elements.
Isotopic Deconvolution: In high-resolution mass spectrometry, it is often possible to resolve the isotopic peaks of different elements within the same nominal mass. For example, the mass difference between 13C and 15N may be distinguishable. However, at lower resolutions, these may overlap. Isotopic deconvolution algorithms are used to separate the contributions of different isotopically labeled species to the observed mass spectrum. This is particularly important in dual-labeling experiments where, for instance, both 13C and 15N tracers are used.
The data processing workflow typically involves the following steps:
Peak Integration: Quantification of the area under the curve for each mass isotopomer peak in the mass spectrum.
Natural Abundance Correction: Mathematical removal of the contribution of naturally occurring heavy isotopes to the measured MID.
Calculation of Fractional Enrichment: Determination of the proportion of the metabolite pool that has been labeled by the tracer.
Several software packages and computational tools are available to perform these corrections accurately. The choice of method can depend on the resolution of the mass spectrometry data and the complexity of the labeling experiment.
The importance of these data processing steps is summarized in the table below.
| Data Processing Step | Purpose | Consequence of Omission |
| Natural Abundance Correction | To isolate the isotopic enrichment solely from the administered tracer. | Inaccurate MIDs, leading to erroneous metabolic flux calculations. |
| Isotopic Deconvolution | To separate the signals from different isotopically labeled species. | Inability to correctly assign isotopic labels in multi-tracer experiments. |
Computational Modeling and Software for Metabolic Flux Quantification
The quantitative analysis of data from this compound tracer experiments is a complex undertaking that relies on the integration of metabolic network models, specialized algorithms for flux estimation, and dedicated software platforms. These components work in concert to translate the measured isotopic labeling patterns of metabolites into a comprehensive map of cellular metabolic activity.
The initial and most critical step in any 13C-MFA study is the development of a detailed metabolic network model. This model serves as the scaffold upon which the flow of the 13C label from this compound is simulated and compared to experimental data. The construction of such a model involves several key stages:
Defining the Network Stoichiometry: This involves compiling a comprehensive list of all relevant biochemical reactions within the metabolic pathways of interest. For this compound, this would primarily include pathways directly and indirectly affected by glutamine metabolism, such as the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and anaplerotic pathways. Each reaction is represented by a balanced stoichiometric equation, detailing the reactants, products, and their molar ratios.
Mapping Carbon Transitions: A crucial element of the model is the precise mapping of the fate of each carbon atom in a reaction. For this compound, the model must accurately track the position of the 13C label at the 5-carbon position of the glutamine molecule as it is metabolized. For instance, the conversion of glutamine to glutamate (B1630785), and subsequently to α-ketoglutarate, involves specific enzymatic steps that will transfer the 13C label to a predictable position in the resulting molecules. These atom transitions are fundamental to simulating the expected labeling patterns of downstream metabolites.
Incorporating Compartmentation: In eukaryotic cells, metabolism is often compartmentalized within different organelles, such as the mitochondria and cytosol. The metabolic network model must account for this by defining separate pools of metabolites and the transport reactions that connect them. This is particularly relevant for glutamine metabolism, which has distinct roles in both the cytoplasm and mitochondria.
The metabolic fate of the 5-13C from L-glutamine is of particular interest in elucidating key metabolic pathways. Upon its entry into the cell, L-Glutamine-5-13C is first converted to L-Glutamate-5-13C. This labeled glutamate can then enter the TCA cycle as α-ketoglutarate-5-13C. Subsequent turns of the TCA cycle will distribute the 13C label to other intermediates, and the specific labeling patterns of these intermediates provide valuable information about the relative activities of different pathways.
| Metabolite | Key Reactions Involving the 5-Carbon of Glutamine | Expected 13C Labeling from L-Glutamine-5-13C |
| L-Glutamate | Glutaminase (B10826351) | L-Glutamate-5-13C |
| α-Ketoglutarate | Glutamate dehydrogenase or transaminases | α-Ketoglutarate-5-13C |
| Succinyl-CoA | α-Ketoglutarate dehydrogenase | Succinyl-CoA-4-13C |
| Fumarate | Succinate dehydrogenase | Symmetrically labeled Fumarate-2,3-13C |
| Malate (B86768) | Fumarase | Malate-2,3-13C |
This table illustrates the initial metabolic fate of the 5-carbon from L-Glutamine-5-13C as it enters central carbon metabolism. The precise labeling patterns of downstream metabolites will depend on the activities of various enzymes and the cycling of intermediates within the TCA cycle.
Once a metabolic network model is established and experimental data from this compound tracer studies are collected, specialized algorithms are employed to estimate the intracellular fluxes. This is achieved by finding the set of flux values that best explains the measured isotopic labeling data.
The core of flux estimation is an optimization problem where the objective is to minimize the difference between the experimentally measured labeling patterns of metabolites and the labeling patterns predicted by the metabolic model for a given set of fluxes. A common approach is to use a weighted least-squares minimization, where the sum of squared residuals between the measured and simulated data is minimized.
Several computational frameworks are used to model the propagation of isotopes through the metabolic network, including:
Isotopomer Models: These models track the abundance of every possible isotopic isomer (isotopomer) for each metabolite in the network. While comprehensive, this approach can be computationally intensive for large networks.
Cumomer Models: Cumomer models represent a more computationally efficient approach by describing the labeling state of metabolites in a more condensed form. This method has been widely adopted in 13C-MFA software.
Elementary Metabolite Unit (EMU) Models: The EMU framework further simplifies the computational problem by breaking down the metabolic network into smaller, independent units, which significantly reduces the complexity of the calculations.
Following flux estimation, rigorous statistical validation is essential to assess the quality of the results. A key method for this is the chi-squared (χ²) goodness-of-fit test . This statistical test compares the weighted sum of squared residuals to the chi-squared distribution to determine the probability that the observed differences between the model and the data are due to random experimental error. A statistically acceptable fit indicates that the metabolic model is a valid representation of the cellular system under the experimental conditions.
Furthermore, confidence intervals are calculated for each estimated flux to provide a measure of their precision. These intervals represent the range within which the true flux value is likely to lie. The narrower the confidence interval, the more precise the flux estimate.
The complex calculations involved in 13C-MFA necessitate the use of specialized software platforms. These platforms provide a user-friendly environment for model construction, flux estimation, and statistical analysis.
OpenMebius: This is an open-source software platform designed for both conventional (isotopically stationary) and isotopically non-stationary 13C-MFA. nih.govmetabolic-engineering.jp It is implemented in MATLAB and provides a graphical user interface for defining metabolic models, inputting experimental data, and performing flux calculations. metabolic-engineering.jp A key feature of OpenMebius is its ability to handle time-course labeling data, which can provide more detailed information about metabolic dynamics. nih.gov The software uses an EMU-based approach for its calculations and includes tools for statistical analysis of the estimated fluxes. vanderbilt.edu
Software Utilizing Cumomer Models (e.g., 13CFLUX2): Many 13C-MFA software packages are built upon the cumomer modeling framework due to its computational efficiency. 13CFLUX2 is a high-performance software suite that employs cumomer-based approaches for simulating the isotopic labeling state of a cell. This software is designed to handle large and complex metabolic networks and offers advanced features for experimental design and data analysis.
These software platforms typically require the user to provide the following information:
The metabolic network model, including reaction stoichiometry and carbon atom transitions.
The isotopic composition of the labeled substrate (e.g., 99% this compound).
Measured extracellular fluxes (e.g., substrate uptake and product secretion rates).
Measured mass isotopomer distributions of key intracellular metabolites, typically obtained using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
The software then uses this information to perform the flux estimation and statistical validation, providing the user with a detailed quantitative picture of the metabolic state of the cell.
| Software Platform | Modeling Approach | Key Features |
| OpenMebius | Elementary Metabolite Unit (EMU) | Open-source, supports isotopically non-stationary MFA, MATLAB-based. nih.govmetabolic-engineering.jpvanderbilt.edu |
| 13CFLUX2 | Cumomer-based | High-performance for large networks, advanced experimental design tools. |
This table provides a summary of two prominent software platforms used for 13C-MFA, highlighting their underlying modeling approaches and key functionalities.
Elucidation of Key Metabolic Pathways Using L Glutamine 5 13c Hydrochloride
Glutamine Catabolism (Glutaminolysis) and Anaplerotic Contribution
Glutamine catabolism, or glutaminolysis, is a fundamental process where glutamine is converted to glutamate (B1630785) and subsequently to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate. nih.gov This process is a prime example of anaplerosis, the replenishment of TCA cycle intermediates that are extracted for biosynthetic purposes. nih.govbiorxiv.org In many rapidly dividing cells, glutamine is a major anaplerotic substrate, crucial for maintaining mitochondrial function and supporting cell growth and proliferation. biorxiv.orgelifesciences.orgmdpi.com The use of L-glutamine labeled with carbon-13 (¹³C) allows for the detailed tracking of glutamine's carbon atoms as they flow through these metabolic pathways. researchgate.netnih.gov
Oxidative Flow of L-Glutamine-5-13C into the Tricarboxylic Acid (TCA) Cycle
The oxidative, or "forward," flow of glutamine-derived carbon into the TCA cycle begins with the conversion of L-glutamine to glutamate, which is then deaminated to form α-ketoglutarate. When using L-Glutamine-5-¹³C, the ¹³C label is retained on the C5 position of α-ketoglutarate. As this labeled α-ketoglutarate is oxidized within the TCA cycle, it sequentially forms succinyl-CoA, succinate, fumarate, and malate (B86768), ultimately leading to oxaloacetate. nih.gov In this oxidative pathway, the initial turn of the cycle will produce malate and oxaloacetate that are labeled with ¹³C. nih.govresearchgate.net This oxidative metabolism of glutamine is a significant source of carbon for the TCA cycle, especially in scenarios where glucose-derived pyruvate (B1213749) entry into the cycle is limited. nih.govresearchgate.net
Reductive Carboxylation of L-Glutamine-Derived Alpha-Ketoglutarate to Citrate (B86180)
Under certain cellular conditions, such as hypoxia or mitochondrial dysfunction, an alternative, reductive pathway becomes prominent. nih.govnih.gov In this pathway, α-ketoglutarate derived from glutamine undergoes reductive carboxylation, a reaction catalyzed by isocitrate dehydrogenase (IDH), to form isocitrate, which then isomerizes to citrate. nih.govpnas.org When L-Glutamine-5-¹³C is the tracer, the resulting citrate will be labeled on five of its six carbons (citrate m+5), as an unlabeled carbon dioxide molecule is incorporated during the carboxylation step. nih.govpnas.org This reductive pathway is a crucial mechanism for generating citrate for fatty acid synthesis, particularly when the oxidative TCA cycle is compromised. nih.govnih.gov The ratio of oxidative to reductive glutamine metabolism can be influenced by the cellular α-ketoglutarate to citrate ratio. nih.govmit.edu
Tracing Carbon Flux Through Central Carbon Metabolism
The use of L-Glutamine-5-¹³C Hydrochloride enables the precise tracing of carbon flux through central carbon metabolism, providing a quantitative understanding of how glutamine contributes to the pool of key metabolic intermediates.
Tricarboxylic Acid (TCA) Cycle Intermediates and their Labeling Patterns
The labeling patterns of TCA cycle intermediates derived from L-Glutamine-5-¹³C provide a detailed map of metabolic activity. In the oxidative TCA cycle, the first turn produces M+4 labeled intermediates like malate and fumarate. Subsequent turns of the cycle can lead to other labeling patterns as the carbons are further metabolized. nih.govnih.gov
Conversely, the reductive carboxylation of α-ketoglutarate leads to a distinct M+5 labeling pattern in citrate. nih.govpnas.org This M+5 citrate can then be cleaved by ATP-citrate lyase to produce M+2 acetyl-CoA and M+3 oxaloacetate. nih.gov These specific labeling patterns allow for the quantification of the relative contributions of the oxidative and reductive pathways to the TCA cycle intermediate pool. nih.gov
Table 1: Labeling Patterns of TCA Cycle Intermediates from L-Glutamine-5-¹³C
| Metabolite | Oxidative Pathway Labeling (First Turn) | Reductive Pathway Labeling |
| α-Ketoglutarate | M+5 | M+5 |
| Succinate | M+4 | Not directly labeled |
| Fumarate | M+4 | M+3 (from M+5 citrate) |
| Malate | M+4 | M+3 (from M+5 citrate) |
| Citrate | M+4 | M+5 |
| Aspartate (from Oxaloacetate) | M+4 | M+3 |
This table summarizes the expected mass isotopologue distributions (M+n) for key TCA cycle intermediates following the metabolism of L-Glutamine-5-¹³C through either the oxidative or reductive pathway.
Interconnections with Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway
While glutamine and glucose metabolism are often studied as separate entities, they are intricately interconnected. Intermediates from the TCA cycle, replenished by glutamine anaplerosis, can influence the rates of glycolysis and the pentose phosphate pathway (PPP). For instance, citrate produced from glutamine can be exported to the cytosol, where it can inhibit phosphofructokinase, a key regulatory enzyme of glycolysis.
Furthermore, the NADPH produced by the oxidative branch of the PPP is essential for the reductive synthesis of fatty acids, a process that can be fueled by glutamine-derived acetyl-CoA via reductive carboxylation. nih.gov The PPP also generates precursors for nucleotide synthesis, a demand that is high in rapidly proliferating cells and is supported by both glucose and glutamine metabolism. ligandtracer.comnih.gov Tracing studies with ¹³C-labeled glucose and glutamine have revealed how cells coordinate these pathways to meet their metabolic needs. nih.gov
Contributions to Biosynthetic Pathways
The carbon and nitrogen from glutamine are essential building blocks for a wide array of biosynthetic pathways that are critical for cell growth and survival. elifesciences.orgnih.gov L-Glutamine-5-¹³C Hydrochloride is an invaluable tool for tracing the contribution of glutamine's carbon skeleton to these diverse products.
Glutamine-derived α-ketoglutarate can be used for the synthesis of other amino acids, such as proline and arginine. wikipedia.org The nitrogen from glutamine is also crucial for the synthesis of other non-essential amino acids through transamination reactions. wikipedia.orgmdpi.com For example, the conversion of oxaloacetate to aspartate requires a nitrogen donor, which is often glutamate derived from glutamine. elifesciences.orgmdpi.com
Furthermore, glutamine is a direct precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. nih.gov The carbon and nitrogen atoms of glutamine are incorporated into the ring structures of these essential molecules.
Table 2: Biosynthetic Products Derived from Glutamine Carbon
| Biosynthetic Pathway | Key Products | Role of Glutamine Carbon |
| Amino Acid Synthesis | Proline, Arginine, Aspartate, Alanine (B10760859) | Provides carbon skeleton and/or nitrogen |
| Nucleotide Synthesis | Purines, Pyrimidines | Donates carbon and nitrogen atoms to the nucleotide rings |
| Fatty Acid Synthesis | Palmitate and other fatty acids | Source of acetyl-CoA via reductive carboxylation |
| Glutathione (B108866) Synthesis | Glutathione (GSH) | Glutamate derived from glutamine is a precursor |
This table highlights major biosynthetic pathways that utilize carbon atoms derived from glutamine, which can be traced using L-Glutamine-5-¹³C.
De Novo Lipogenesis from L-Glutamine-5-13C Carbons
Glutamine is a significant carbon source for de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors) in various cell types, particularly in cancer cells and adipocytes. The use of L-Glutamine-5-¹³C allows for the precise quantification of glutamine's contribution to the fatty acid carbon backbone. The key pathway involved is reductive carboxylation.
In this pathway, glutamine is first converted to glutamate, which then enters the mitochondria and is converted to α-ketoglutarate (α-KG). Instead of proceeding forward through the oxidative Tricarboxylic Acid (TCA) cycle, α-KG is reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate, which is then converted to citrate. nih.govnih.gov This citrate is exported to the cytoplasm, where it is cleaved by ATP citrate lyase (ACLY) to yield acetyl-CoA, the fundamental building block for fatty acid synthesis.
Crucially, when using L-Glutamine-5-¹³C as a tracer, the ¹³C label is retained on acetyl-CoA only when glutamine is metabolized via reductive carboxylation. nih.govnih.gov If it were to be metabolized through the oxidative TCA cycle, the label would be lost as ¹³CO₂. This makes L-Glutamine-5-¹³C a specific tool to trace the reductive carboxylation flux.
Research Findings:
Studies in brown adipocyte cell lines incubated with L-Glutamine-5-¹³C demonstrated that glutamine provided 34% of the acetyl-CoA for palmitate synthesis. nih.gov The analysis further revealed that approximately 90% of the glutamine flux directed towards lipogenic acetyl-CoA occurred through the reductive carboxylation pathway. nih.gov
In various cancer cell lines cultured with L-Glutamine-5-¹³C, it was found that reductive carboxylation supplied 10-25% of the lipogenic acetyl-CoA. nih.gov
In differentiating human adipocytes, glutamine was found to contribute 9-10% of the carbon used for de novo lipogenesis. nih.gov
Interactive Data Table: Contribution of L-Glutamine to Lipogenic Acetyl-CoA
| Cell Type | Tracer Used | % Contribution to Lipogenic Acetyl-CoA | Primary Pathway | Reference |
|---|---|---|---|---|
| Brown Adipocytes | L-Glutamine-5-¹³C | 34% | Reductive Carboxylation | nih.gov |
| Various Cancer Cell Lines | L-Glutamine-5-¹³C | 10-25% | Reductive Carboxylation | nih.gov |
| Human Adipocytes | [U-¹³C]Glutamine | 9-10% | Not specified | nih.gov |
Nucleotide Biosynthesis (Purine and Pyrimidine Synthesis) from L-Glutamine-5-13C Precursors
Purine Synthesis: The de novo synthesis of the purine ring begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and requires glutamine in two key steps. nih.gov
The first committed step involves the enzyme glutamine phosphoribosyl pyrophosphate amidotransferase (PPAT), which uses the amide nitrogen of glutamine.
A later step in the pathway to form inosine (B1671953) monophosphate (IMP), the precursor to AMP and GMP, also requires a nitrogen atom from glutamine. wikipedia.org
Pyrimidine Synthesis: The synthesis of the pyrimidine ring also relies on glutamine. nih.gov
The initial step is the formation of carbamoyl (B1232498) phosphate from glutamine, bicarbonate, and ATP, catalyzed by carbamoyl phosphate synthetase 2 (CPS2). nih.gov
Later, the synthesis of cytidine (B196190) triphosphate (CTP) from uridine (B1682114) triphosphate (UTP) requires a nitrogen atom from glutamine, a reaction catalyzed by CTP synthetase. nih.gov
By tracing the metabolism of L-Glutamine-5-¹³C into TCA cycle intermediates, researchers can understand how glutamine carbon metabolism supports the energy (ATP) and precursor (aspartate) requirements for nucleotide biosynthesis. For instance, glutamine-derived α-ketoglutarate enters the TCA cycle, and the resulting oxaloacetate can be transaminated to form aspartate, a key component of the purine and pyrimidine rings. nih.govwikipedia.org
Amino Acid Synthesis (e.g., Aspartate, Proline, Alanine, Glutamate)
L-glutamine, traced with L-Glutamine-5-¹³C, serves as a precursor for the synthesis of several other non-essential amino acids. wikipedia.orglibretexts.org The carbon skeleton provided by glutamine is fundamental to this process, which primarily occurs through transamination reactions. youtube.comyoutube.com
Glutamate: The most direct product of glutamine metabolism is glutamate. The enzyme glutaminase (B10826351) catalyzes the hydrolysis of glutamine, removing the amide nitrogen and producing glutamate. bosterbio.com The ¹³C label from L-Glutamine-5-¹³C is retained in the resulting ¹³C-glutamate, allowing for direct measurement of glutaminase activity. nih.gov
Aspartate: Glutamate derived from L-Glutamine-5-¹³C can donate its amino group to oxaloacetate (a TCA cycle intermediate) in a reaction catalyzed by aspartate transaminase (AST). This produces aspartate and α-ketoglutarate. In vivo tracing studies have shown that glutamine-derived carbons contribute to the synthesis of aspartate. elifesciences.org
Alanine: Glutamate can also donate its amino group to pyruvate in a reaction catalyzed by alanine transaminase (ALT), forming alanine and α-ketoglutarate. youtube.com
Proline: Glutamate can be converted to proline through a series of enzymatic reactions that begin with the reduction of glutamate to glutamate-semialdehyde.
The use of L-Glutamine-5-¹³C allows researchers to trace the flow of the glutamine carbon backbone into these and other amino acids, providing quantitative data on the rates of their synthesis from glutamine.
Interactive Data Table: Amino Acids Synthesized from L-Glutamine
| Precursor Amino Acid | Synthesized Amino Acid | Key Enzyme/Process | Role of L-Glutamine-5-¹³C Tracer |
|---|---|---|---|
| L-Glutamine | Glutamate | Glutaminase | Tracks conversion and glutaminase activity |
| L-Glutamine | Aspartate | Aspartate Transaminase (via Glutamate) | Traces carbon flow from glutamine to aspartate |
| L-Glutamine | Alanine | Alanine Transaminase (via Glutamate) | Traces carbon flow from glutamine to alanine |
| L-Glutamine | Proline | Multi-step synthesis from Glutamate | Traces the carbon backbone from glutamine into the proline pool |
Investigation of Nitrogen Metabolism and Donor Functions
Glutamine is the most abundant amino acid in the bloodstream and serves as a primary transporter of nitrogen between tissues. nih.gov It contains two nitrogen atoms: an α-amino group and a side-chain amide group. bosterbio.com This structure makes it a crucial nitrogen donor for a wide array of biosynthetic reactions. While nitrogen isotopes like ¹⁵N are the direct tracers for nitrogen atoms, L-Glutamine-5-¹³C is used to study the carbon metabolism that supports these nitrogen-donating functions.
Key nitrogen-donating roles of glutamine include:
Nucleotide Synthesis: As detailed in section 3.3.2, the amide nitrogen of glutamine is essential for building purine and pyrimidine rings. nih.govnih.gov
Amino Acid Synthesis: Glutamine's amide nitrogen can be transferred to α-keto acids to synthesize other amino acids. wikipedia.org
Ammonia (B1221849) Transport: Glutamine synthetase traps potentially toxic ammonia to form glutamine in peripheral tissues. This glutamine is then transported to the liver or kidneys for safe nitrogen disposal as urea (B33335) or ammonia. bosterbio.com
Studies using ¹⁵N-labeled glutamine have shown that the amide nitrogen is used for synthesizing the ureido and amino groups of citrulline, while the carbon skeleton of glutamine is a poor precursor for citrulline synthesis. nih.gov By using L-Glutamine-5-¹³C in parallel, researchers can dissect the distinct roles of glutamine's carbon skeleton versus its nitrogen atoms in metabolism.
Role in Cellular Redox Homeostasis and Glutathione Production
Glutamine metabolism is intrinsically linked to the maintenance of cellular redox balance, primarily through its role in the production of glutathione (GSH). nih.gov GSH is a major cellular antioxidant, a tripeptide composed of glutamate, cysteine, and glycine (B1666218). nih.gov
The pathway from glutamine to GSH is straightforward:
Glutamine is converted to glutamate by glutaminase.
This glutamine-derived glutamate is then combined with cysteine and subsequently glycine to form GSH. nih.gov
Therefore, a steady supply of glutamine is critical for maintaining the intracellular pool of glutamate needed for GSH synthesis. nih.gov Experiments using uniformly ¹³C-labeled glutamine have confirmed that glutamine is a major source for the glutamate moiety in glutathione. nih.gov L-Glutamine-5-¹³C allows for the specific tracing of the C5 carbon into the glutamate component of the GSH pool, providing a quantitative measure of glutamine's contribution to antioxidant defense.
Furthermore, glutamine metabolism supports the production of NADPH, another critical component of the cell's antioxidant machinery. NADPH is required to maintain a reduced pool of glutathione by the enzyme glutathione reductase. Glutamine-derived malate can be converted to pyruvate by malic enzyme, a reaction that concomitantly produces NADPH in the cytoplasm. nih.gov
Advanced Methodologies and Future Research Trajectories
Integration of L-Glutamine-5-13C Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics)
Integrating data from L-Glutamine-5-13C tracing with other "omics" disciplines like transcriptomics and proteomics offers a more holistic understanding of cellular metabolism. This multi-omics approach allows researchers to connect metabolic flux with gene expression and protein levels, providing a comprehensive view of metabolic regulation.
For instance, studies in cancer research have shown that mutations in oncogenes like PIK3CA can reprogram glutamine metabolism by upregulating the expression of enzymes such as glutamate-pyruvate transaminase 2 (GPT2). nih.gov Metabolic flux analysis using 13C-labeled glutamine revealed a higher rate of glutamine conversion to α-ketoglutarate in cancer cells with these mutations. nih.gov This increased glutamine utilization can be correlated with changes in the transcriptome and proteome, highlighting the specific signaling pathways involved. nih.gov
Similarly, in the context of immunology, tracing studies with 13C-labeled glutamine in CD8+ T cells have been combined with analyses of gene and protein expression to understand how these cells adapt their metabolism during an immune response. nih.gov This integrated approach has revealed that early in an infection, highly proliferative T cells rely heavily on glutamine to fuel the TCA cycle and support nucleotide synthesis. nih.gov
The table below illustrates how multi-omics data can be integrated with L-Glutamine-5-13C tracing to elucidate metabolic reprogramming in different cell types.
| Cell Type | Genetic Alteration/Stimulus | Key Transcriptomic/Proteomic Finding | Metabolic Phenotype Revealed by 13C-Glutamine Tracing |
| Colorectal Cancer Cells | PIK3CA mutation | Upregulation of GPT2 expression | Increased conversion of glutamine to α-ketoglutarate |
| CD8+ T Effector Cells | Listeria monocytogenes infection | Changes in expression of metabolic enzymes | High glutamine anaplerosis to fuel the TCA cycle |
| Human Glioblastoma Cells | Lysosome Inhibition | Alterations in metabolic enzyme expression | Changes in glutamine conversion to long-chain fatty acids. nih.govresearchgate.net |
Spatially Resolved Isotopic Metabolomics
Spatially resolved metabolomics, also known as metabolic imaging, is a powerful technique that allows for the visualization of the distribution of metabolites within tissues. When combined with isotopic tracers like L-Glutamine-5-13C Hydrochloride, it can reveal spatial variations in metabolic pathways.
Techniques such as mass spectrometry imaging (MSI) can map the distribution of 13C-labeled metabolites derived from L-Glutamine-5-13C in tissue sections. pnas.org This approach has been used to study metabolic alterations in esophageal squamous cell carcinoma, revealing differences in glutamine metabolism between cancerous and adjacent normal tissues. pnas.org For example, studies have shown that glutamine is overutilized within tumor tissue, and its content is dramatically decreased in the surrounding lymphoid tissue. nih.gov
Another innovative approach is the use of hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine in magnetic resonance imaging (MRI). nih.govpnas.orgpnas.org This technique allows for the non-invasive, real-time imaging of glutamine metabolism in vivo, providing spatial information on glutaminase (B10826351) activity. nih.govpnas.orgpnas.org This has been demonstrated in pancreatic cancer models, where it was possible to spatially measure glutaminolysis and assess the effects of glutaminase inhibitors. nih.govpnas.org
The following table summarizes key findings from spatially resolved isotopic metabolomics studies using L-Glutamine-5-13C tracing.
| Technique | Biological System | Key Finding |
| Mass Spectrometry Imaging (MSI) | Esophageal Squamous Cell Carcinoma | Altered glutamine metabolism in tumor tissue compared to normal tissue. pnas.org |
| Hyperpolarized MRI | Pancreatic Cancer Xenografts | Spatially resolved measurement of in vivo glutaminolysis. nih.govpnas.org |
| MSI | Gastric Cancer | Visualization of decreased glutamine and increased glutamate (B1630785) in tumor tissue. nih.gov |
Development of Hybrid Tracer Strategies (e.g., Combined 13C/15N labeling with this compound)
The use of hybrid or dual-labeling strategies, where molecules are enriched with more than one type of stable isotope, provides additional layers of metabolic information. Combining 13C and 15N labeling in glutamine tracers, for instance, allows for the simultaneous tracking of both carbon and nitrogen atoms as they are incorporated into various metabolic pathways.
A prime example is the use of [5-13C, 5-15N]-L-glutamine or even more complex molecules like [5-13C,4,4-2H2,5-15N]-L-glutamine. nih.gov These tracers enable researchers to distinguish between different metabolic fates of glutamine. For example, the 13C label can track the carbon skeleton's entry into the TCA cycle, while the 15N label can follow the nitrogen atom's incorporation into other amino acids and nucleotides.
This dual-labeling approach is particularly valuable for studying glutaminolysis, where glutamine is converted to glutamate, releasing an ammonium (B1175870) ion. By tracking both the carbon and nitrogen, a more complete picture of this process and its downstream effects can be obtained. These advanced tracers can be used in both mass spectrometry-based metabolomics and nuclear magnetic resonance (NMR) spectroscopy. nih.govsigmaaldrich.com
The table below highlights the advantages of using hybrid tracer strategies.
| Hybrid Tracer | Analytical Technique | Advantage | Research Application |
| [13C5, 15N2]-L-Glutamine | Mass Spectrometry, NMR | Simultaneous tracking of carbon and nitrogen fates. sigmaaldrich.com | Studying amino acid and nucleotide biosynthesis. |
| [5-13C,4,4-2H2,5-15N]-L-Glutamine | Hyperpolarized MRI, Mass Spectrometry | Enhanced signal for in vivo imaging and detailed metabolic fate mapping. nih.gov | Non-invasive imaging of glutaminase activity in tumors. nih.gov |
Addressing Challenges in Isotope Enrichment and Experimental Interpretation
While stable isotope tracing with this compound is a powerful technique, there are challenges that researchers need to address to ensure accurate and meaningful results.
One challenge is achieving sufficient and stable isotope enrichment in the target cells or tissues. The rate of isotope incorporation can be influenced by factors such as the concentration of the tracer, the size of the endogenous metabolite pools, and the metabolic activity of the cells. nih.gov For instance, metabolites in the TCA cycle may reach isotopic steady state at different rates depending on the tracer used and the cell's growth phase. nih.gov
Another challenge lies in the interpretation of the mass isotopomer distribution (MID) data generated by mass spectrometry. The complexity of metabolic networks, with their numerous interconnected and reversible reactions, can make it difficult to accurately calculate metabolic fluxes. youtube.com Computational modeling and metabolic flux analysis (MFA) are essential tools to deconvolute these complex labeling patterns and obtain quantitative flux data. youtube.comcreative-proteomics.comfrontiersin.org It's also crucial to account for the natural abundance of stable isotopes to avoid overestimation of enrichment. youtube.com
The table below outlines some of the key challenges and the strategies to address them.
| Challenge | Description | Strategy for Mitigation |
| Isotope Enrichment Dynamics | Achieving and determining isotopic steady state can be complex and time-consuming. nih.gov | Time-course experiments to monitor isotope incorporation; using appropriate tracer concentrations. youtube.com |
| Data Interpretation | Complex labeling patterns from interconnected metabolic pathways can be difficult to interpret. youtube.com | Use of metabolic flux analysis (MFA) software; careful experimental design to isolate specific pathways. youtube.comfrontiersin.org |
| Natural Isotope Abundance | The natural presence of 13C can interfere with the measurement of tracer-derived enrichment. youtube.com | Correction for natural isotope abundance using computational algorithms. youtube.com |
Emerging Research Areas Benefiting from this compound Tracing
The application of this compound tracing is expanding into new and exciting areas of research, driven by a growing understanding of the central role of glutamine metabolism in health and disease.
One such area is the study of the tumor microenvironment. Research is now focusing not only on the metabolism of cancer cells but also on the metabolic interplay between tumor cells, immune cells, and stromal cells. nih.gov L-Glutamine-5-13C tracing can help to elucidate how different cell types within the tumor microenvironment compete for and utilize glutamine, and how this affects tumor growth and immune responses. nih.gov
Another emerging field is the investigation of metabolic reprogramming in neurodegenerative diseases. While cancer has been a primary focus, there is increasing interest in how glutamine metabolism is altered in the brain and its potential role in diseases like Alzheimer's and Parkinson's.
Furthermore, the study of glutamine metabolism in the context of infectious diseases and immune cell function is a rapidly growing area. nih.gov Understanding how pathogens manipulate host cell metabolism and how immune cells fuel their responses is crucial for developing new therapeutic strategies. nih.gov
The table below lists some of the emerging research areas and the key questions being addressed with L-Glutamine-5-13C tracing.
| Emerging Research Area | Key Research Question |
| Tumor Microenvironment | How do different cell populations within a tumor share and compete for glutamine? nih.gov |
| Neurodegenerative Diseases | How is glutamine metabolism altered in different brain cell types during disease progression? |
| Infectious Diseases | How do pathogens alter host cell glutamine metabolism to support their replication? nih.gov |
| Immune Cell Biology | How do different immune cell subsets utilize glutamine to support their specific functions? nih.gov |
Q & A
Q. What are the primary synthetic pathways for producing L-Glutamine-5-13C Hydrochloride, and how does isotopic labeling affect reaction optimization?
this compound is synthesized via enzymatic or chemical methods, with isotopic labeling at the C5 position achieved through precursor-directed biosynthesis using 13C-enriched substrates. Key steps include purification via recrystallization or chromatography to isolate the labeled compound. Isotopic purity (>98%) must be verified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Reaction optimization requires adjusting pH, temperature, and enzyme/substrate ratios to minimize unlabeled byproducts .
Q. How can researchers validate the isotopic purity and stability of this compound in experimental systems?
Isotopic purity is validated using quantitative NMR (qNMR) or high-resolution MS. Stability under experimental conditions (e.g., cell culture media) is assessed via time-course HPLC or LC-MS to detect degradation products like glutamate or ammonia. For long-term storage, lyophilization in inert atmospheres (argon/nitrogen) at -80°C is recommended to prevent hydrolytic degradation .
Q. What are the standard protocols for incorporating this compound into metabolic flux analysis (MFA) studies?
In MFA, the compound is introduced into cell cultures at physiologically relevant concentrations (0.5–2 mM). Isotope enrichment patterns in downstream metabolites (e.g., TCA cycle intermediates) are tracked via LC-MS or GC-MS. Computational tools like INCA or OpenFlux are used to model flux distributions. Control experiments with unlabeled glutamine are essential to distinguish background noise .
Advanced Research Questions
Q. How can conflicting NMR data on the positional 13C enrichment in this compound be resolved?
Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from isotopic impurity, solvent effects, or pH-dependent tautomerism. To resolve this:
- Perform 2D NMR (HSQC, HMBC) to confirm carbon connectivity.
- Use internal standards (e.g., DSS for 1H, TMS for 13C) to calibrate chemical shifts.
- Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Q. What experimental design considerations are critical for tracking this compound in in vivo tracer studies?
- Dosing Strategy: Use pulse-chase protocols to monitor temporal isotope incorporation.
- Tissue-Specific Analysis: Combine microdissection with high-sensitivity MS to resolve compartment-specific fluxes (e.g., hepatic vs. muscular glutamine metabolism).
- Data Normalization: Correct for natural isotope abundance using algorithms like IsoCor2 to avoid false-positive signals .
Q. How do researchers address isotopic dilution effects when using this compound in complex biological systems?
Isotopic dilution occurs due to endogenous unlabeled glutamine pools. Mitigation strategies include:
- Pre-equilibrating cells in glutamine-free media before tracer introduction.
- Quantifying intracellular glutamine concentrations via enzymatic assays (e.g., glutaminase-coupled colorimetry).
- Applying correction factors in flux models to account for dilution .
Q. What methodologies are employed to study the role of this compound in cancer cell redox homeostasis?
- Glutathione Synthesis Tracking: Co-administer with 13C-labeled cysteine to trace glutathione (GSH) synthesis via LC-MS.
- ROS Measurement: Pair with fluorescent probes (e.g., DCFDA) to correlate glutamine-derived NADPH production with oxidative stress levels.
- Knockdown Controls: Use CRISPR/Cas9 to silence glutaminase (GLS1) and validate tracer specificity .
Methodological Best Practices
Q. How should researchers handle and prepare this compound to ensure experimental reproducibility?
- Solubilization: Dissolve in deuterated solvents (e.g., D2O) for NMR studies; use sterile PBS for cell culture.
- Quality Control: Batch-test isotopic enrichment and chemical stability before large-scale experiments.
- Documentation: Report synthesis protocols, storage conditions, and purity metrics in adherence to FAIR data principles .
Q. What statistical approaches are recommended for analyzing time-resolved 13C-labeling data in dynamic systems?
- Apply kinetic modeling (e.g., ordinary differential equations) to estimate turnover rates.
- Use Bayesian inference to handle noise in low-abundance metabolites.
- Validate models with bootstrapping or Monte Carlo simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
